molecular formula C8H14N4O B14858784 (4-[(2-Hydroxyethyl)(methyl)amino]pyrimidin-2-YL)methanamine CAS No. 944898-35-5

(4-[(2-Hydroxyethyl)(methyl)amino]pyrimidin-2-YL)methanamine

Cat. No.: B14858784
CAS No.: 944898-35-5
M. Wt: 182.22 g/mol
InChI Key: VSJSZSZKCDVXGL-UHFFFAOYSA-N
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Description

(4-[(2-Hydroxyethyl)(methyl)amino]pyrimidin-2-YL)methanamine is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their significant role in biological systems, including DNA and RNA structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-[(2-Hydroxyethyl)(methyl)amino]pyrimidin-2-YL)methanamine typically involves the reaction of 2-chloropyrimidine with (2-hydroxyethyl)(methyl)amine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The process may also include purification steps such as crystallization or chromatography to obtain the compound in high purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(4-[(2-Hydroxyethyl)(methyl)amino]pyrimidin-2-YL)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Various nucleophiles such as amines, thiols; reactions often require a base and elevated temperatures.

Major Products Formed

    Oxidation: Formation of oxidized derivatives such as aldehydes or carboxylic acids.

    Reduction: Formation of reduced derivatives such as alcohols or amines.

    Substitution: Formation of substituted pyrimidine derivatives with different functional groups.

Scientific Research Applications

(4-[(2-Hydroxyethyl)(methyl)amino]pyrimidin-2-YL)methanamine has several scientific research applications:

    Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: Investigated for its role in biological systems and its interaction with biomolecules.

    Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.

    Industrial Applications: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-[(2-Hydroxyethyl)(methyl)amino]pyrimidin-2-YL)methanamine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-hydroxy-6-methylpyrimidine: Another pyrimidine derivative with similar structural features.

    4-[(2-Hydroxyethyl)(methyl)amino]benzaldehyde: A related compound with a benzaldehyde group instead of a pyrimidine ring.

Uniqueness

(4-[(2-Hydroxyethyl)(methyl)amino]pyrimidin-2-YL)methanamine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties

Properties

CAS No.

944898-35-5

Molecular Formula

C8H14N4O

Molecular Weight

182.22 g/mol

IUPAC Name

2-[[2-(aminomethyl)pyrimidin-4-yl]-methylamino]ethanol

InChI

InChI=1S/C8H14N4O/c1-12(4-5-13)8-2-3-10-7(6-9)11-8/h2-3,13H,4-6,9H2,1H3

InChI Key

VSJSZSZKCDVXGL-UHFFFAOYSA-N

Canonical SMILES

CN(CCO)C1=NC(=NC=C1)CN

Origin of Product

United States

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